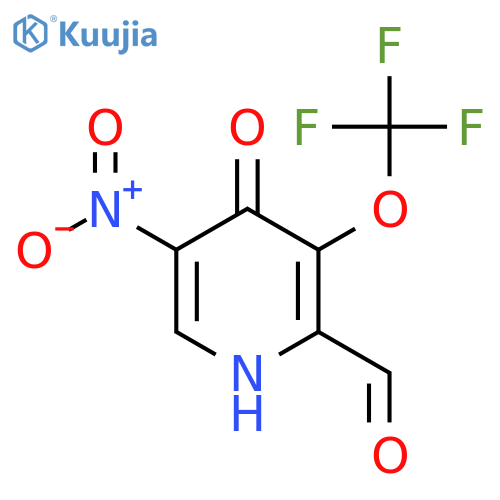Cas no 1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)

1806133-87-8 structure
商品名:4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS番号:1806133-87-8
MF:C7H3F3N2O5
メガワット:252.104332208633
CID:4833077
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
-
- インチ: 1S/C7H3F3N2O5/c8-7(9,10)17-6-3(2-13)11-1-4(5(6)14)12(15)16/h1-2H,(H,11,14)
- InChIKey: ADZQVTGRXOAKEY-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=CNC=1C=O)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 101
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094452-1g |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806133-87-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
